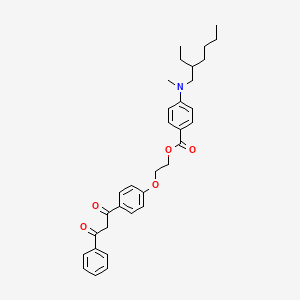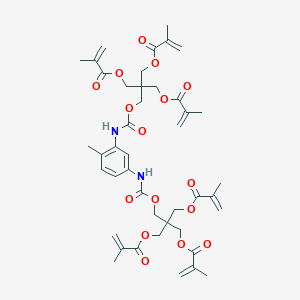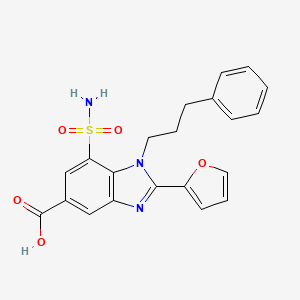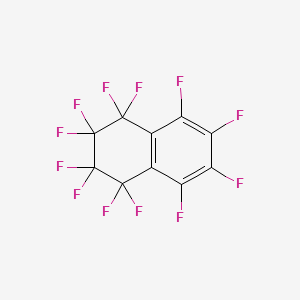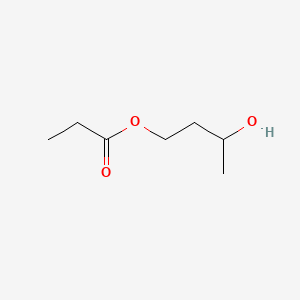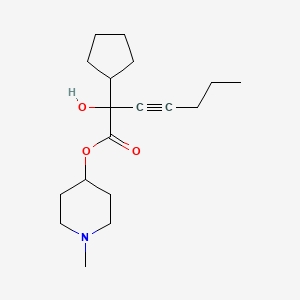
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a pentanediamine backbone, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the pentanediamine chain. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-butanediamine
- N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-hexanediamine
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4-methoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific quinoline and pentanediamine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
84264-30-2 |
|---|---|
Molecular Formula |
C20H31N3O |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxy-2-methylquinolin-6-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C20H31N3O/c1-6-23(7-2)12-8-9-15(3)21-17-10-11-19-18(14-17)20(24-5)13-16(4)22-19/h10-11,13-15,21H,6-9,12H2,1-5H3 |
InChI Key |
ZWSRRWUQXCFFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C=C1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

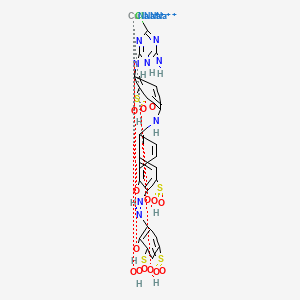
![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate](/img/structure/B12759852.png)

